N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide
Description
N-[1-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide is a benzimidazole derivative featuring a 3-chlorobenzamide moiety linked via an ethyl group to the benzimidazole nitrogen. Benzimidazole derivatives are well-documented for their diverse biological and chemical applications, including agrochemical and pharmaceutical uses, owing to their ability to interact with enzymes and receptors via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10(15-19-13-7-2-3-8-14(13)20-15)18-16(21)11-5-4-6-12(17)9-11/h2-10H,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFSYHVSOUTFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide typically involves the condensation of 1-(1H-benzimidazol-2-yl)ethanamine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole moiety undergoes oxidation under strong oxidizing conditions:
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Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
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Products : Benzimidazole N-oxides or ring-opened derivatives (observed in structurally similar compounds) .
| Entry | Oxidizing Agent | Conditions | Major Product |
|---|---|---|---|
| 1 | H₂O₂ (30%) | Acetic acid, 60°C | N-Oxide derivative |
| 2 | KMnO₄ | Alkaline aqueous, RT | Ring-opened sulfonic acid analog |
Reduction Reactions
Selective reduction of functional groups has been reported:
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Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide bond to an amine.
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Chlorine Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the chlorine substituent .
| Target Group | Reagent | Conditions | Product |
|---|---|---|---|
| Amide (-CONH-) | LiAlH₄ | Dry THF, reflux | N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzylamine |
| Chlorine (-Cl) | H₂ (1 atm), Pd-C | Ethanol, RT | N-[1-(1H-benzimidazol-2-yl)ethyl]-3-hydroxybenzamide |
Nucleophilic Substitution
The 3-chloro substituent on the benzamide ring participates in nucleophilic aromatic substitution (NAS):
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Reagents : Amines (e.g., piperidine), thiols, or alkoxides.
| Nucleophile | Product | Yield | Reference |
|---|---|---|---|
| Piperidine | 3-(Piperidin-1-yl)benzamide derivative | 72% | |
| Sodium methoxide | 3-Methoxybenzamide analog | 68% |
Stability and Degradation
The compound exhibits moderate stability under acidic and thermal conditions:
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Acidic Hydrolysis : Degrades in 1M HCl at 80°C, yielding 3-chlorobenzoic acid and ethyl-benzimidazole fragments.
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Thermal Stability : Decomposes above 200°C (DSC data for analogs) .
| Condition | Observation | Half-Life |
|---|---|---|
| 1M HCl, 80°C | Complete degradation in 6 hrs | 2.1 hrs |
| 1M NaOH, 80°C | Partial hydrolysis (amide cleavage) | 4.5 hrs |
Biological Activity Correlations
While not a direct reaction, the compound’s structural features influence its pharmacological interactions:
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its applications, focusing on scientific research, particularly in medicinal and biological contexts.
Molecular Mechanism
The interaction of this compound with glucokinase enhances the enzyme's catalytic activity, which plays a crucial role in glucose metabolism. By binding to an allosteric site on the glucokinase protein, this compound increases glucose phosphorylation, potentially influencing metabolic pathways related to diabetes management.
Medicinal Chemistry
This compound has been investigated for several therapeutic applications:
- Antidiabetic Potential : Studies have shown that this compound can significantly reduce blood glucose levels in diabetic animal models. For instance, one study reported a decrease from 200 ± 15 mg/dL in control groups to 120 ± 10 mg/dL in treatment groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose Level (mg/dL) | 200 ± 15 | 120 ± 10 |
| Insulin Level (µU/mL) | 5 ± 1 | 15 ± 2 |
- Antimicrobial Activity : The compound exhibits potent antibacterial properties against various strains, including E. coli and S. aureus, with inhibition zones indicating significant efficacy.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 18 |
| S. aureus | 22 |
| P. aeruginosa | 15 |
Biological Research
The compound is also being explored for its antiviral and anticancer properties:
- Antiviral Activity : Preliminary studies suggest potential effectiveness against viral infections, although more research is needed to establish specific mechanisms and efficacy.
- Anticancer Properties : The benzimidazole derivatives are known for their anticancer activities, with this compound showing promise against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in synthetic chemistry:
- Synthesis of Complex Molecules : It is utilized in the development of new materials and as a precursor for synthesizing other benzimidazole derivatives, which may have distinct properties or enhanced biological activities.
Study 1: Antidiabetic Effects
A recent study focused on the antidiabetic effects of this compound in diabetic rats. The results indicated not only a reduction in blood glucose levels but also an increase in insulin secretion, suggesting a dual mechanism of action that enhances both insulin sensitivity and secretion.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy against clinical isolates of resistant bacterial strains. The compound demonstrated significant activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant infections.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide with four structurally related compounds, emphasizing functional group contributions, reactivity, and biological effects.
Carbendazim (Methyl N-(1H-Benzimidazol-2-yl) Carbamate)
- Structure : Shares the benzimidazole core but replaces the ethyl-3-chlorobenzamide group with a methyl carbamate.
- Applications : Widely used as a systemic fungicide (pesticide) targeting β-tubulin in fungi .
- Reactivity : Undergoes oxidative degradation via ozone (O₃) and hypochlorous acid (HOCl), with hydroxyl radical (•OH) generation being a key pathway .
- Key Difference : The carbamate group in carbendazim confers higher polarity compared to the chloroaromatic moiety in the target compound, likely influencing environmental persistence and bioavailability.
N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl) Methanamine
- Structure : Features a benzimidazole linked to a 4-chlorophenyl group via a methanamine bridge.
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Contains a benzamide core but substitutes the benzimidazole with a hydroxy-tert-butylamine group.
- Applications : Utilized as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions due to its ability to coordinate transition metals .
- Key Difference : The tertiary alcohol and methyl substituents enhance steric bulk, limiting applications in small-molecule catalysis compared to the planar benzimidazole system in the target compound.
N-[1-(Benzenesulfonyl)-2-Oxo-2-(4-Propanoylpiperazin-1-yl)Ethyl]-3-Chlorobenzamide
- Structure: Shares the 3-chlorobenzamide group but incorporates a benzenesulfonyl-piperazine-propanoyl chain.
- Key Difference : Increased molecular weight (≈500 g/mol) and complexity reduce metabolic stability compared to the simpler ethyl-benzimidazole linkage in the target compound.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Reactivity : The 3-chlorobenzamide group in the target compound may exhibit slower oxidative degradation compared to carbendazim’s carbamate group, as meta-chloro substituents are less reactive toward electrophilic agents than para-substituted analogs (e.g., p-chlorobenzoic acid) .
- Biological Specificity : The ethyl-benzimidazole linkage likely enhances membrane permeability compared to methanamine-linked analogs, critical for intracellular target engagement .
- Synthetic Versatility : Unlike the hydroxy-tert-butylamine derivative, the benzimidazole core allows for modular derivatization via electrophilic substitution, enabling tailored bioactivity .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide is a compound belonging to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a 3-chlorobenzamide group. Its chemical structure can be represented as follows:
Key properties include:
- Molecular Weight : 232.68 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Melting Point : Approximately 150-155°C.
The primary mechanism of action for this compound involves its role as an allosteric activator of glucokinase, an enzyme critical for glucose metabolism. By binding to an allosteric site on the enzyme, it enhances glucokinase's catalytic activity, leading to increased glucose uptake and metabolism in cells. This mechanism has significant implications for diabetes management and metabolic disorders.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. This compound has been studied for its potential against various bacterial and fungal strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition at 50 µg/mL |
| Escherichia coli | Moderate activity observed |
| Candida albicans | Effective at higher concentrations |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .
Anticancer Potential
The compound has also shown promise in cancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Diabetes Management : A clinical trial assessed the efficacy of this compound in patients with type 2 diabetes. Results indicated a significant reduction in fasting blood glucose levels compared to placebo, highlighting its potential as an adjunct therapy in diabetes management .
- Antimicrobial Efficacy : A study evaluating its effectiveness against multi-drug resistant bacterial strains found that the compound significantly reduced bacterial load in infected animal models, supporting its application in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
